

# Commercial sources and purity grades of trans-9-octadecenoyl-CoA

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## Compound of Interest

Compound Name: *trans*-9-octadecenoyl-CoA

Cat. No.: B1240461

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## Application Notes and Protocols for trans-9-Octadecenoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the commercial sources, purity grades, and relevant experimental protocols for **trans-9-octadecenoyl-CoA**, also known as elaidoyl-CoA. This long-chain, monounsaturated trans-fatty acyl-CoA is a key intermediate in lipid metabolism and plays a role in various cellular signaling pathways.

## Commercial Sources and Purity Grades

**trans-9-Octadecenoyl-CoA** is a specialized biochemical available from a limited number of suppliers. Researchers should inquire directly with suppliers for the most current availability, pricing, and detailed certificates of analysis.

Table 1: Commercial Supplier Information for **trans-9-Octadecenoyl-CoA** (Elaidoyl-CoA)

Supplier	Product Name	Catalog Number	Purity	Formulation	Storage
Avanti Polar Lipids	Custom Synthesis	Inquire	>98% (typically)	Powder or solution	-20°C
Cayman Chemical	Custom Synthesis	Inquire	>98% (typically)	Solid	-20°C
Sigma-Aldrich	Custom Synthesis	Inquire	>95% (typically)	Lyophilized powder	-20°C

Note: The availability of **trans-9-octadecenoyl-CoA** may be limited to custom synthesis. It is recommended to contact the technical support of these suppliers for quotes and lead times.

## Application: Substrate for Acyl-CoA Oxidase Enzymatic Assay

**trans-9-Octadecenoyl-CoA** can serve as a substrate for acyl-CoA oxidase, the first and rate-limiting enzyme of the peroxisomal  $\beta$ -oxidation pathway. The following protocol is adapted from a general method for acyl-CoA oxidase activity and can be used to characterize the enzyme's specificity for trans-fatty acyl-CoAs.

### Experimental Protocol: Acyl-CoA Oxidase Activity Assay

This continuous spectrophotometric rate determination assay measures the production of hydrogen peroxide ( $H_2O_2$ ) as a result of acyl-CoA oxidase activity. The  $H_2O_2$  is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate.

Materials and Reagents:

- **trans-9-Octadecenoyl-CoA** (substrate)
- Acyl-CoA Oxidase (purified enzyme or cell lysate)
- Horseradish Peroxidase (HRP)
- 4-Aminoantipyrine (4-AAP)

- Phenol
- Flavin Adenine Dinucleotide (FAD)
- MES Buffer (50 mM, pH 8.0 at 30°C)
- Triton X-100
- Spectrophotometer capable of reading at 500 nm

Procedure:

- Prepare Reagent A: 50 mM MES Buffer, pH 8.0 at 30°C.
- Prepare Substrate Solution: A 0.5% (w/v) solution of **trans-9-octadecenoyl-CoA** in deionized water.
- Prepare Chromogen Solution: 1.6 mM 4-Aminoantipyrine with 22 mM Phenol in Reagent A.
- Prepare FAD Solution: 1 mM Flavin Adenine Dinucleotide in Reagent A (prepare fresh).
- Prepare HRP Solution: A solution containing 100 purpurogallin units/ml of HRP in Reagent A.
- Prepare Reaction Cocktail: In a suitable container, mix the following reagents in the specified volumes (for a 3.43 ml final reaction volume):
  - Reagent A: 2.90 ml
  - Chromogen Solution: 0.20 ml
  - FAD Solution: 0.02 ml
  - HRP Solution: 0.05 ml
  - 10% Triton X-100: 0.03 ml
  - Substrate Solution: 0.20 ml
- Assay:

- Pipette 3.40 ml of the reaction cocktail into a cuvette.
- Equilibrate to 30°C.
- Add 0.03 ml of the acyl-CoA oxidase enzyme solution and mix by inversion.
- Record the increase in absorbance at 500 nm for approximately 5 minutes.
- Determine the rate of reaction ( $\Delta A_{500}/\text{minute}$ ) from the linear portion of the curve.
- Run a blank reaction without the enzyme solution to correct for any background absorbance change.

Table 2: Example Quantitative Data for Acyl-CoA Oxidase Activity

Substrate (0.04% w/v)	Specific Activity (units/mg protein)	$K_m$ ( $\mu\text{M}$ )	$V_{\text{max}}$ ( $\mu\text{mol}/\text{min}/\text{mg}$ )
Palmitoyl-CoA (C16:0)	$1.5 \pm 0.2$	$15 \pm 3$	$2.5 \pm 0.3$
Oleoyl-CoA (cis-9-C18:1)	$1.2 \pm 0.1$	$20 \pm 4$	$2.0 \pm 0.2$
trans-9-Octadecenoyl-CoA	Data to be determined	Data to be determined	Data to be determined

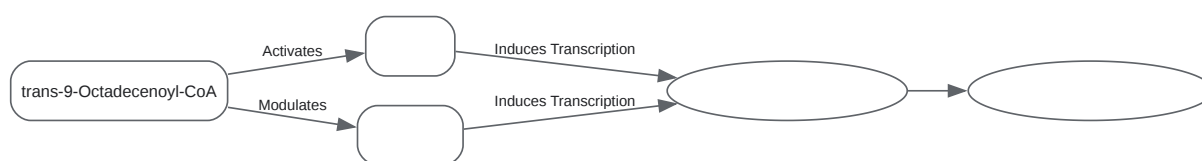
Note: The values for palmitoyl-CoA and oleoyl-CoA are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

## Signaling Pathways Involving Long-Chain Acyl-CoAs

Long-chain acyl-CoAs, including **trans-9-octadecenoyl-CoA**, are not only metabolic intermediates but also act as signaling molecules that can regulate gene expression through interactions with nuclear receptors and other transcription factors.

## Regulation of Gene Expression by Long-Chain Acyl-CoAs

Long-chain fatty acyl-CoAs can influence the activity of key transcription factors involved in lipid metabolism, such as Peroxisome Proliferator-Activated Receptors (PPARs) and Sterol Regulatory Element-Binding Proteins (SREBPs).<sup>[1][2]</sup> The activation of these pathways can lead to changes in the expression of genes involved in fatty acid oxidation, synthesis, and storage.

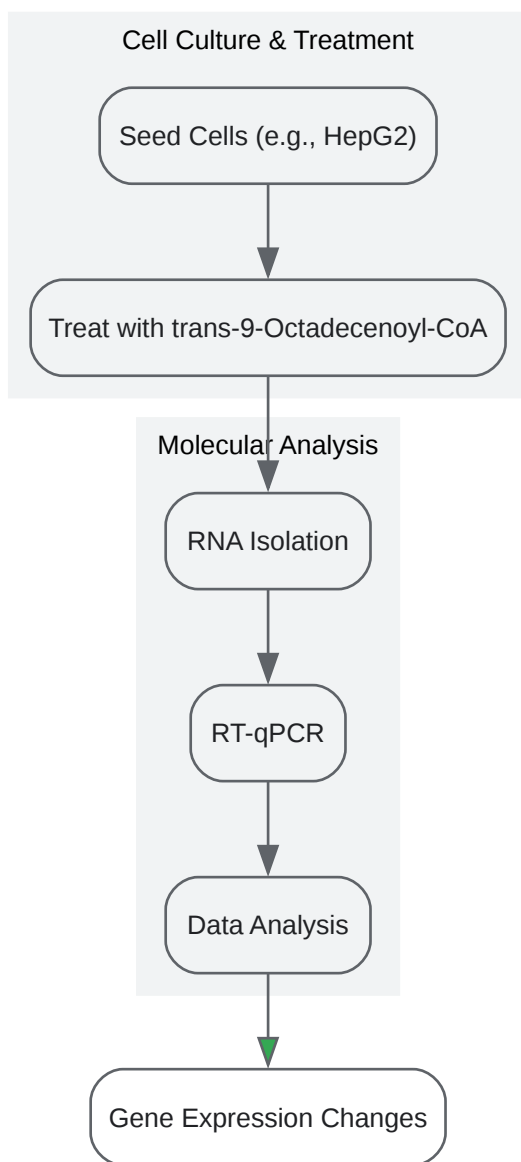


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Caption: Signaling pathway of **trans-9-octadecenoyl-CoA** in gene regulation.

## Experimental Workflow: Investigating the Effect of trans-9-Octadecenoyl-CoA on Gene Expression

The following workflow outlines the key steps to investigate how **trans-9-octadecenoyl-CoA** affects the expression of target genes in a cell-based assay.



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